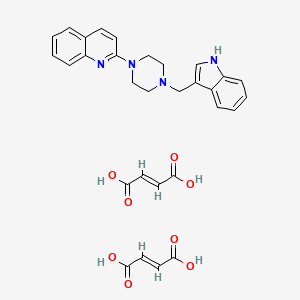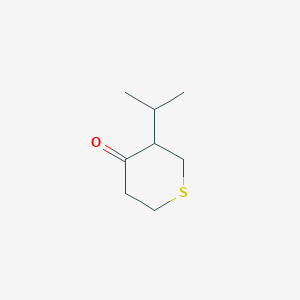
3-(Propan-2-yl)thian-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)thian-4-one is an organic compound that belongs to the class of thianones It is characterized by a thian-4-one ring structure with a propan-2-yl substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)thian-4-one typically involves the reaction of thian-4-one with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction efficiency and reduce the reaction time. The final product is obtained through distillation and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)thian-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives like hydrazones and oximes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Hydroxylamine, hydrazine, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiane.
Substitution: Hydrazones, oximes.
Applications De Recherche Scientifique
3-(Propan-2-yl)thian-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)thian-4-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thian-4-one: The parent compound without the propan-2-yl substituent.
3-(Methylthio)thian-4-one: A similar compound with a methylthio group instead of the propan-2-yl group.
3-(Ethylthio)thian-4-one: A compound with an ethylthio group at the third position.
Uniqueness
3-(Propan-2-yl)thian-4-one is unique due to its specific substituent, which imparts distinct chemical and physical properties. The propan-2-yl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74601-37-9 |
|---|---|
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
3-propan-2-ylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
WXFFLTLJVKCJEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CSCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


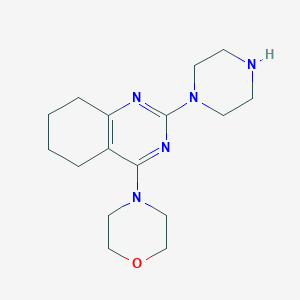
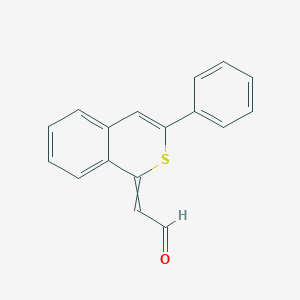
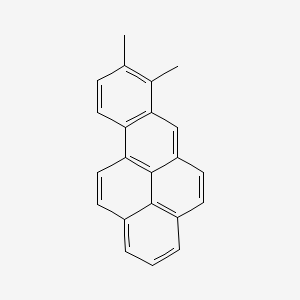
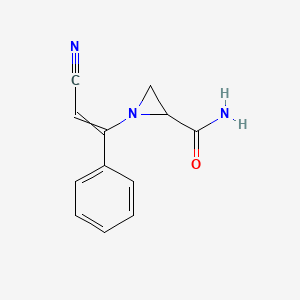

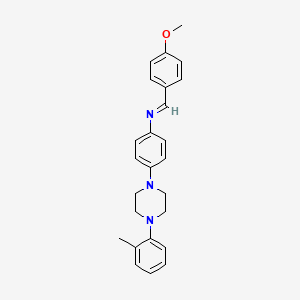
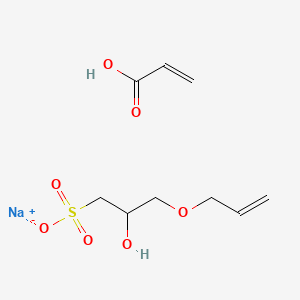
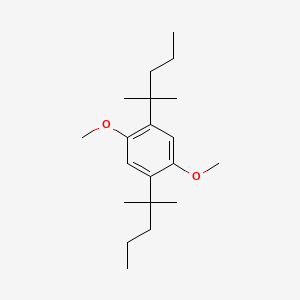
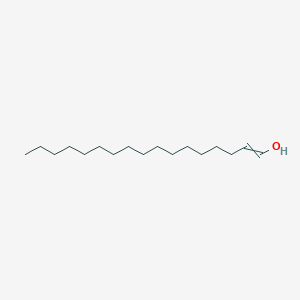
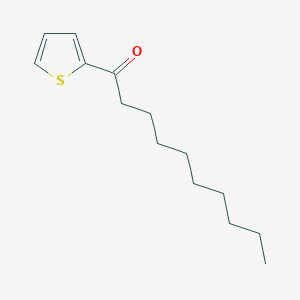
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
